molecular formula C16H14O4 B8271014 Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- CAS No. 85604-74-6

Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)-

Cat. No.: B8271014
CAS No.: 85604-74-6
M. Wt: 270.28 g/mol
InChI Key: ZCZCMCBHMZQTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- is an organic compound with the molecular formula C16H14O4. It is known for its unique structure, which includes a benzoyl group substituted with hydroxy and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- typically involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzoyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of methyl groups.

    3,5-Dimethylbenzoic acid: Lacks the hydroxy and benzoyl groups.

    4-Hydroxybenzoic acid: Lacks the dimethyl groups.

Uniqueness

Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and dimethyl groups in the benzoyl moiety allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-7-11(8-10(2)14(9)17)15(18)12-5-3-4-6-13(12)16(19)20/h3-8,17H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZCMCBHMZQTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370893
Record name 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85604-74-6
Record name 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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